

# Validating Brain Target Engagement of JNJ-40355003: A Comparative Guide

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Compound of Interest		
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The development of central nervous system (CNS) therapeutics requires rigorous validation of target engagement in the brain. **JNJ-40355003**, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), holds therapeutic promise for neurological and psychiatric disorders. This guide provides a comparative overview of established and putative methods for validating the brain target engagement of **JNJ-40355003**, with supporting data from analogous FAAH inhibitors.

### Introduction to JNJ-40355003 and FAAH

**JNJ-40355003** is a specific inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[1][2] By inhibiting FAAH, **JNJ-40355003** increases the levels of these endogenous signaling lipids in the brain, which is hypothesized to produce therapeutic effects in conditions such as anxiety disorders.[3] A critical aspect of the preclinical and clinical development of **JNJ-40355003** is to quantitatively assess its ability to engage and inhibit FAAH in the brain at relevant doses.

# Comparative Analysis of Brain Target Engagement Methodologies



Several methodologies can be employed to validate the brain target engagement of FAAH inhibitors. The selection of a particular method depends on the stage of drug development and the specific questions being addressed. This guide compares three key approaches: Positron Emission Tomography (PET) imaging, ex vivo enzyme activity assays, and analysis of downstream biomarkers.

### **Quantitative Data Summary**

The following tables summarize key quantitative data for **JNJ-40355003**'s comparators, PF-04457845 and JNJ-42165279, for which public data is available.

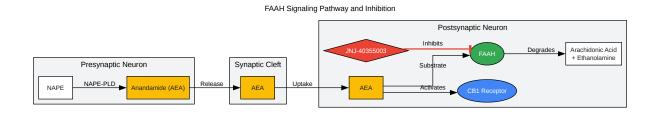
Compoun d	Method	Tracer	Brain Region	Dose	Target Occupanc y/Inhibitio n	Reference
PF- 04457845	PET	[11C]CUR B	Whole Brain	1 mg (p.o.)	>95%	[4]
PET	[11C]CUR B	Whole Brain	4 mg (p.o.)	>97%	[5]	
Ex vivo assay	N/A	Rat Brain	0.1 mg/kg	>98%	[6]	
JNJ- 42165279	PET	[11C]MK- 3168	Whole Brain	2.5 mg (single dose)	>50% (at trough)	[7]
PET	[11C]MK- 3168	Whole Brain	10 mg (single dose)	>80% (at trough)	[7]	
PET	[11C]MK- 3168	Whole Brain	10, 25, 50 mg (single dose)	96-98% (at Cmax)	[7]	-



Compound	Biomarker	Matrix	Dose	Fold Change vs. Baseline/Pla cebo	Reference
PF-04457845	Anandamide (AEA)	Rat Brain	0.1 mg/kg	~5-7 fold increase	[6]
JNJ- 42165279	Anandamide (AEA)	Human CSF	10 mg (daily for 7 days)	~45-fold increase	[7]
Anandamide (AEA)	Human Plasma	10-100 mg (single dose)	5.5-10 fold increase	[7]	

## **Signaling Pathway and Experimental Workflows**

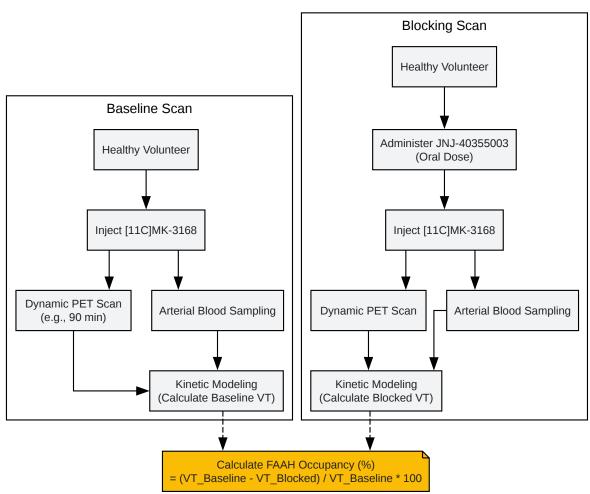
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.



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Caption: FAAH inhibition by **JNJ-40355003** increases anandamide levels.





PET Imaging Workflow for FAAH Occupancy

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Caption: Workflow for determining FAAH occupancy in the brain using PET.

# Detailed Experimental Protocols In Vivo Brain FAAH Occupancy via PET Imaging

This protocol is based on the methodology used for JNJ-42165279 and is applicable for **JNJ-40355003**.[7][8]



- Objective: To quantify the percentage of FAAH enzyme bound by JNJ-40355003 in the living human brain.
- Radiotracer: [11C]MK-3168, a reversible PET tracer for FAAH.[9][10]
- Procedure:
  - Baseline Scan: A dynamic PET scan is performed on healthy volunteers for approximately
     90 minutes following an intravenous injection of [11C]MK-3168.[7] Arterial blood is
     sampled throughout the scan to measure the concentration of the radiotracer and its
     metabolites in plasma, which serves as an input function for kinetic modeling.
  - Blocking Scan: On a separate day, the same subjects are administered an oral dose of JNJ-40355003. After a predetermined time to allow for drug absorption and distribution to the brain, a second dynamic PET scan with [11C]MK-3168 is performed, again with arterial blood sampling.[7]
  - Data Analysis: The PET data are analyzed using a kinetic model (e.g., a two-tissue compartment model) to calculate the total distribution volume (VT) of the radiotracer in various brain regions for both the baseline and blocking scans.[11][12]
  - Occupancy Calculation: The percentage of FAAH occupancy is calculated using the following formula: Occupancy (%) = (VT\_baseline - VT\_blocked) / VT\_baseline \* 100

### **Ex Vivo Brain FAAH Activity Assay**

This protocol is a standard method to directly measure FAAH inhibition in brain tissue from preclinical models.

- Objective: To determine the in vivo inhibition of FAAH activity in the brain after administration of JNJ-40355003.
- Procedure:
  - Dosing: Rodents are administered JNJ-40355003 or vehicle at various doses and time points.



- Tissue Collection: At the designated time, animals are euthanized, and brains are rapidly excised and dissected into specific regions.
- Homogenization: Brain tissue is homogenized in a suitable buffer.
- FAAH Activity Assay: The enzymatic activity of FAAH in the brain homogenates is
  measured using a fluorometric assay.[13] This assay typically involves the hydrolysis of a
  synthetic FAAH substrate that releases a fluorescent product. The rate of fluorescence
  increase is proportional to FAAH activity.
- Data Analysis: FAAH activity in the drug-treated groups is compared to the vehicle-treated group to calculate the percentage of inhibition.

#### Measurement of Anandamide Levels in Brain and CSF

This protocol assesses the pharmacodynamic effect of FAAH inhibition.

 Objective: To measure the change in the concentration of the endogenous FAAH substrate, anandamide (AEA), in the brain and cerebrospinal fluid (CSF) following administration of JNJ-40355003.

#### Procedure:

- Sample Collection: Brain tissue or CSF is collected from animals or human subjects at various time points after administration of JNJ-40355003 or placebo.
- Lipid Extraction: Lipids, including anandamide, are extracted from the samples using an organic solvent.
- Quantification: Anandamide levels are quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: Anandamide levels in the drug-treated group are compared to the baseline or placebo group to determine the fold-increase. A significant increase in anandamide levels provides indirect evidence of FAAH inhibition in the CNS.[14][15]





## Comparison with Alternatives and Off-Target Considerations

While **JNJ-40355003** is designed to be a selective FAAH inhibitor, it is crucial to evaluate its selectivity against other enzymes to avoid unwanted side effects. The case of BIA 10-2474, another FAAH inhibitor, serves as a stark reminder of the importance of thorough off-target profiling. A fatal outcome in its Phase I clinical trial was linked to off-target effects.[16][17]

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the selectivity of enzyme inhibitors.[16][18] In the investigation of BIA 10-2474, ABPP revealed that it inhibited several other lipases that were not targeted by the highly selective FAAH inhibitor PF-04457845.[16] Therefore, a comprehensive validation of **JNJ-40355003**'s brain target engagement should include ABPP to confirm its selectivity for FAAH within the complex proteome of the brain.



## Brain Proteome Incubate with JNJ-40355003 Add Broad-Spectrum Activity-Based Probe (e.g., FP-Biotin) Cell Lysis and Protein Extraction Streptavidin Enrichment of Labeled Proteins **Tryptic Digestion** LC-MS/MS Analysis

Activity-Based Protein Profiling (ABPP) Workflow

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Quantitative Proteomics (Identify and Quantify **Inhibitor Targets)** 

Caption: ABPP workflow to assess target engagement and selectivity.



### Conclusion

Validating the brain target engagement of **JNJ-40355003** is a multifaceted process that requires a combination of advanced imaging techniques, direct enzyme activity measurements, and pharmacodynamic biomarker analysis. PET imaging with a suitable radiotracer offers a non-invasive, quantitative assessment of target occupancy in the human brain and is considered the gold standard for clinical studies. Preclinical ex vivo assays and biomarker measurements provide essential supporting data on the degree and functional consequences of FAAH inhibition. Furthermore, comprehensive selectivity profiling using techniques like ABPP is imperative to ensure the safety of the compound by identifying potential off-target interactions. By employing these rigorous methodologies, researchers can build a robust data package to confidently advance the development of **JNJ-40355003** as a novel CNS therapeutic.

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#### References

- 1. JNJ-40355003 | specific FAAH inhibitor | TargetMol [targetmol.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking of fatty acid amide hydrolase activity with PF-04457845 in human brain: a positron emission tomography study with the novel radioligand [(11)C]CURB PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking of fatty acid amide hydrolase activity with PF-04457845 in human brain: a positron emission tomography study with the novel radioligand [11C]CURB PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 7. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mapping human brain fatty acid amide hydrolase activity with PET PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mapping human brain fatty acid amide hydrolase activity with PET PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain activity of anandamide: a rewarding bliss? PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RePub, Erasmus University Repository: Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 [repub.eur.nl]
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